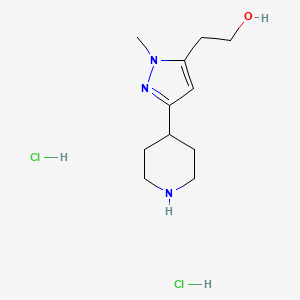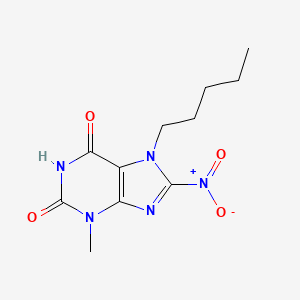
3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromopyridine moiety and hydroxypropanoic acid structure, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromopyridine as the starting material.
Reaction Steps: The compound can be synthesized through a multi-step process involving the following reactions:
Halogenation: Bromination of pyridine to form 3-bromopyridine.
Hydroxylation: Introduction of a hydroxyl group to form 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid.
Acidification: Conversion to the hydrochloride salt form.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.
Substitution: Substitution reactions at the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, amides, and other substituted pyridines.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and cellular processes. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzymes and receptors, influencing biological processes and chemical reactions.
相似化合物的比较
3-Bromopyridine: A simpler brominated pyridine without the hydroxypropanoic acid group.
2-Hydroxypropanoic acid: A hydroxy acid without the bromopyridine moiety.
3-(3-Bromopyridin-4-yl)propanoic acid: A related compound with a different hydrocarbon chain length.
Uniqueness: The presence of both the bromopyridine and hydroxypropanoic acid groups in 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride gives it unique chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWRIYCPOQUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225154-31-2 |
Source


|
| Record name | 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)
![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide](/img/structure/B2806382.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)

![7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B2806390.png)

![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)
![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)
![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

